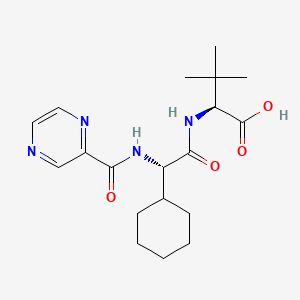

(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid

説明

(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H28N4O4 and its molecular weight is 376.457. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoic acid, also known as a derivative of valine, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a cyclohexyl group and a pyrazine-2-carboxamido moiety. Understanding its biological activity is crucial for its application in pharmacology and nutrition.

The molecular formula of this compound is , with a molecular weight of approximately 376.45 g/mol. The compound exhibits a density of 1.2 g/cm³ and has a flash point of 363.6 °C. Its structural characteristics suggest that it may interact with various biological systems, particularly in the context of amino acid metabolism and protein synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.45 g/mol |

| Density | 1.2 g/cm³ |

| Flash Point | 363.6 °C |

| Boiling Point | 677.6 °C at 760 mmHg |

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, can serve as ergogenic aids. These compounds are known to influence the secretion of anabolic hormones, enhance fuel supply during exercise, and improve mental performance under stress . The specific structural features of this compound may contribute to its effectiveness in these roles.

The biological activity of this compound is likely mediated through several mechanisms:

- Hormonal Modulation : It may enhance the secretion of hormones such as insulin and growth hormone, which are critical for muscle growth and recovery.

- Protein Synthesis : As an amino acid derivative, it can potentially stimulate muscle protein synthesis, aiding in recovery from exercise-induced muscle damage .

- Neuroprotective Effects : Some studies suggest that similar compounds exhibit neuroprotective properties, which could be beneficial in stress-related scenarios .

Study on Ergogenic Properties

A study by Luckose et al. (2015) highlighted the ergogenic effects of amino acid derivatives, noting improvements in physical performance metrics among subjects using these compounds . The study emphasized the role of such compounds in enhancing endurance and reducing fatigue during prolonged exercise.

Neuroprotective Potential

Another area of research explored the neuroprotective effects of amino acid derivatives. Compounds similar to this compound were shown to reduce oxidative stress markers in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

特性

IUPAC Name |

(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4/c1-19(2,3)15(18(26)27)23-17(25)14(12-7-5-4-6-8-12)22-16(24)13-11-20-9-10-21-13/h9-12,14-15H,4-8H2,1-3H3,(H,22,24)(H,23,25)(H,26,27)/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKJNKTPCZNPM-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678628 | |

| Record name | N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402958-96-7 | |

| Record name | N-{(2S)-2-Cyclohexyl-2-[(pyrazine-2-carbonyl)amino]acetyl}-3-methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine in the synthesis of Telaprevir?

A1: (2S)-2-Cyclohexyl-N-(2-pyrazinylcarbonyl)glycyl-3-methyl-L-valine serves as a crucial intermediate in the synthesis of Telaprevir, an antiviral drug used to treat Hepatitis C. The synthesis method described in the research paper [] highlights the use of this compound in a condensation reaction with (S)-3-amino-N-cyclopropyl-2-oxohexanamide salt to yield Telaprevir. This method offers advantages such as mild reaction conditions, short reaction times, and high yields, contributing to a more efficient and cost-effective production of Telaprevir.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。